2-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole
CAS No.: 2640846-66-6
Cat. No.: VC11854647
Molecular Formula: C19H19F2N5O
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640846-66-6 |
|---|---|
| Molecular Formula | C19H19F2N5O |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | 2-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole |
| Standard InChI | InChI=1S/C19H19F2N5O/c1-11-16(21)18(24-17(22-11)12-2-3-12)25-6-8-26(9-7-25)19-23-14-5-4-13(20)10-15(14)27-19/h4-5,10,12H,2-3,6-9H2,1H3 |
| Standard InChI Key | WQVJAORFZFOSPQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC5=C(O4)C=C(C=C5)F)F |
| Canonical SMILES | CC1=C(C(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC5=C(O4)C=C(C=C5)F)F |
Introduction
The compound 2-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a benzoxazole ring, a piperazine moiety, and a pyrimidine derivative, making it a promising candidate for medicinal chemistry applications. This compound is particularly noted for its potential therapeutic effects, especially in areas such as oncology and neurology, due to its structural affinity for biological targets like enzymes and receptors.
Synthesis and Chemical Transformations
The synthesis of such compounds typically involves multiple steps, including the formation of the benzoxazole ring and the attachment of the piperazine and pyrimidine moieties. Common reagents used in these syntheses include halogenating agents for substitution reactions and acids or bases for hydrolysis. The conditions must be carefully controlled to avoid side reactions.
| Synthetic Step | Reagents | Conditions |
|---|---|---|
| Formation of Benzoxazole Ring | Starting materials like phenol derivatives | High temperature, catalysts |
| Attachment of Piperazine Moiety | Piperazine derivatives, coupling agents | Mild conditions, solvents like DMF |
| Attachment of Pyrimidine Derivative | Pyrimidine derivatives, coupling agents | Controlled temperature, solvents like DMSO |
Biological Activities and Potential Applications
Compounds with similar structures have shown potential in modulating biological pathways, particularly in cancer and neurological disorders. The presence of fluorine and piperazine moieties is known to enhance pharmacological properties, such as cytotoxicity against cancer cells and selectivity towards specific biological targets.
| Biological Activity | Target | Potential Application |
|---|---|---|
| Cytotoxicity | Cancer cells (e.g., A-549 lung carcinoma) | Anticancer therapy |
| Receptor Modulation | Neurological receptors | Neurological disorders treatment |
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